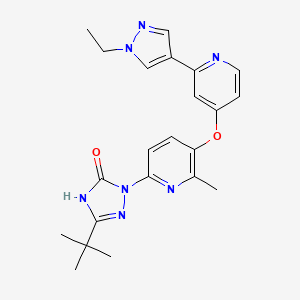
c-Fms-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthetic routes and reaction conditions for c-Fms-IN-6 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The industrial production methods for this compound are proprietary and typically involve large-scale synthesis techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
c-Fms-IN-6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives.
Applications De Recherche Scientifique
c-Fms-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of c-FMS and related pathways.
Biology: Employed in cell-based assays to investigate the role of c-FMS in cellular processes such as proliferation and differentiation.
Medicine: Explored for its potential therapeutic applications in treating autoimmune diseases and cancers by inhibiting c-FMS activity.
Industry: Utilized in the development of new drugs targeting c-FMS and related receptors.
Mécanisme D'action
c-Fms-IN-6 exerts its effects by binding to the c-FMS receptor, thereby inhibiting its activity. The c-FMS receptor is a type III receptor tyrosine kinase that plays a crucial role in the proliferation, growth, and differentiation of macrophages. By inhibiting c-FMS, this compound disrupts the signaling pathways involved in these processes, leading to reduced macrophage activity and potential therapeutic effects in diseases characterized by excessive macrophage activity .
Comparaison Avec Des Composés Similaires
c-Fms-IN-6 is unique in its high potency and selectivity for c-FMS. Similar compounds include:
Pexidartinib: A receptor tyrosine kinase inhibitor targeting c-FMS, KIT, and FLT3.
PLX5622: A highly selective and brain-penetrant inhibitor of c-FMS.
Sotuletinib: An orally active and specific inhibitor of c-FMS with high selectivity.
Pazopanib Hydrochloride: A multi-target inhibitor that includes c-FMS among its targets.
Masitinib: A tyrosine kinase inhibitor used in the treatment of mast cell tumors, also targeting c-FMS.
Each of these compounds has its own unique properties and applications, but this compound stands out for its high potency and selectivity for c-FMS.
Propriétés
Formule moléculaire |
C22H25N7O2 |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
5-tert-butyl-2-[5-[2-(1-ethylpyrazol-4-yl)pyridin-4-yl]oxy-6-methylpyridin-2-yl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H25N7O2/c1-6-28-13-15(12-24-28)17-11-16(9-10-23-17)31-18-7-8-19(25-14(18)2)29-21(30)26-20(27-29)22(3,4)5/h7-13H,6H2,1-5H3,(H,26,27,30) |
Clé InChI |
NWTRDIYLEGZNSX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(N=C(C=C3)N4C(=O)NC(=N4)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-8-(3-nitrocyclohexyl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15145732.png)
![[2-(1H-indol-2-yl)ethyl]dimethylamine](/img/structure/B15145733.png)
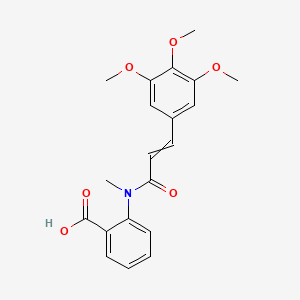
![(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B15145752.png)

![1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione](/img/structure/B15145763.png)
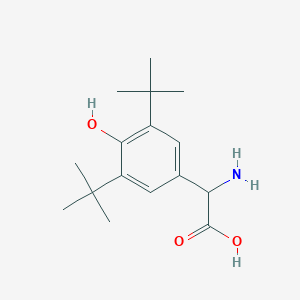

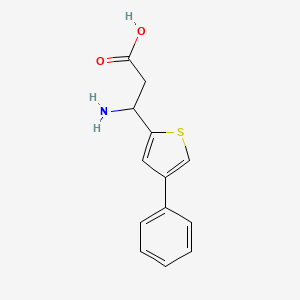
![1,2,3-Naphthalenetriol, decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,2S,3S,4R,4aS,8aS)-(9CI); (1R,2S,3S,4R,4aS,8aS)-Decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadien-1-yl]-1,2,3-naphthalenetriol](/img/structure/B15145808.png)
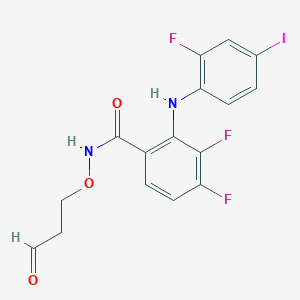
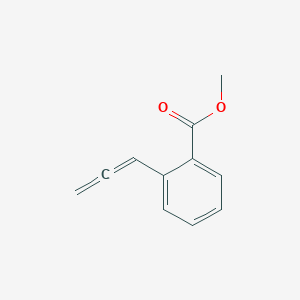
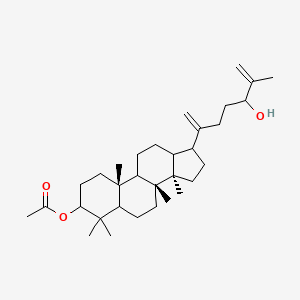
![2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione](/img/structure/B15145831.png)
